N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE
Description
N~1~-[5-(Propylsulfanyl)-1H-1,3-benzimidazol-2-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a benzimidazole core substituted with a propylsulfanyl group at position 5 and an acetamide side chain bearing a 1,2,4-triazole-3-ylsulfanyl moiety. This structure combines two pharmacologically significant motifs:
- Benzimidazole: Known for its role in antifungal, antiviral, and anticancer agents due to its aromatic stability and hydrogen-bonding capacity.
- 1,2,4-Triazole: Widely used in medicinal chemistry for its metabolic stability and diverse bioactivities, including antimicrobial and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(6-propylsulfanyl-1H-benzimidazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS2/c1-2-5-22-9-3-4-10-11(6-9)18-13(17-10)19-12(21)7-23-14-15-8-16-20-14/h3-4,6,8H,2,5,7H2,1H3,(H,15,16,20)(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHMETQNDSDFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)CSC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the propylsulfanyl group. The triazole ring is then synthesized and attached to the benzimidazole derivative through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzimidazole or triazole rings .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research indicates that derivatives of benzimidazole and triazole compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Compounds with benzimidazole and triazole rings have been studied for their ability to induce apoptosis in cancer cells. For instance, certain derivatives have demonstrated effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antiviral Activity : There is emerging evidence that compounds with similar structures can exhibit antiviral properties. For example, triazole derivatives have been documented to inhibit viral replication in several studies, suggesting that N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE may also possess this capability .
- Neuroprotective Effects : Some research highlights the potential neuroprotective effects of benzimidazole derivatives against neurodegenerative diseases like Alzheimer's. The compound could be explored for its ability to mitigate oxidative stress and inflammation in neuronal cells .
Agricultural Applications
The compound's fungicidal properties are particularly noteworthy in agricultural settings. Benzimidazole derivatives are widely recognized as effective fungicides.
- Fungicidal Activity : Compounds similar to this compound have been utilized to control fungal pathogens in crops. They work by inhibiting fungal cell division and growth, thus protecting plants from diseases .
Case Studies
Mechanism of Action
The mechanism of action of N1-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and triazole rings can bind to enzymes and receptors, modulating their activity. The sulfur atoms may also play a role in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
Heterocycle Variation : Replacing benzimidazole with benzothiazole (as in ) alters electronic properties and binding affinity. Benzothiazoles are often associated with antitumor activity, whereas benzimidazoles are more common in antiparasitic agents.
Triazole Position: The 1,2,4-triazole in the target compound contrasts with 1,2,3-triazoles in compounds like 9a .
Linker and Substituents: The propylsulfanyl group in the target compound may confer greater lipophilicity compared to phenoxymethyl or allyl groups in analogues , influencing absorption and metabolism.
Bioactivity and Pharmacological Potential
While specific data for the target compound are unavailable, structurally related molecules provide insights:
- Antimicrobial Activity : Compound 9a and its derivatives showed promising docking results against bacterial targets . The 1,2,4-triazole moiety in the target compound may enhance this activity due to improved enzyme inhibition .
- Antifungal Potential: Analogues with 1,2,4-triazole-sulfanyl groups (e.g., ) have been explored as fungicides, suggesting similar applications for the target compound.
- Enzyme Inhibition : The benzimidazole-triazole scaffold is prevalent in kinase and protease inhibitors, hinting at possible therapeutic niches .
Biological Activity
N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a compound of increasing interest in pharmaceutical research due to its potential biological activities. Benzimidazole derivatives have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and findings from recent studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Benzimidazole Moiety : A fused ring system that contributes to its biological activity.
- Propylsulfanyl Group : Enhances lipophilicity and may influence metabolic stability.
- Triazole Moiety : Known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance:
- In vitro Studies : Compounds similar to N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL] have shown significant cytotoxicity against various cancer cell lines. For example, a related compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines .
2. Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties:
- Activity Against Bacteria : The compound has shown promising results against Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
3. Anti-inflammatory Effects
Inflammation-related pathways are often targeted by benzimidazole derivatives:
- Mechanistic Insights : The triazole moiety may play a role in modulating inflammatory responses through inhibition of key enzymes involved in the inflammatory cascade.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 = 25.72 ± 3.95 μM in MCF cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Case Study 1: Synthesis and Evaluation
A recent study synthesized multiple benzimidazole derivatives and evaluated their biological activity:
- Findings : One derivative showed an IC50 value of 0.062 μM as a human concentrative nucleoside transporter 2 (hCNT2) inhibitor, indicating strong potential for further development .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications on the benzimidazole structure significantly affect biological activity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N~1~-[5-(propylsulfanyl)-1H-1,3-benzimidazol-2-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of benzimidazole-triazole hybrids typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds were synthesized via refluxing intermediates in methanol or ethanol with hydrazine hydrate (to form triazole rings) and subsequent thioetherification using CS₂/KOH under reflux . Optimization can employ Design of Experiments (DoE) to vary parameters like temperature, solvent polarity, and stoichiometry. Bayesian optimization (a heuristic algorithm) has shown efficacy in reaction yield improvement by iteratively narrowing down optimal conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For example, in related acetamide derivatives, NMR coupling constants and sulfur-specific shifts (e.g., δ 2.5–3.5 ppm for –S– groups) help identify substituent positions . Conflicting data (e.g., ambiguous NOE correlations) require cross-validation with X-ray crystallography (using SHELX programs for refinement ) or computational DFT calculations to model electronic environments .
Q. What in vivo or in vitro models are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Antiexudative activity, as seen in structurally similar triazole derivatives, can be assessed using rat models of formalin-induced edema . For antimicrobial or enzyme-inhibition studies, standardized assays like agar dilution (for MIC determination) or fluorometric kinase assays are recommended. Ensure dose-response curves are generated with ≥3 replicates to account for biological variability .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like cytochrome P450 or kinases, guided by the compound’s sulfanyl and benzimidazole motifs. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs with known IC₅₀ values, may predict bioactivity. For reactivity, DFT calculations (e.g., Gaussian 09) can map electron density around sulfur atoms to anticipate nucleophilic/electrophilic sites .
Q. What strategies address low reproducibility in synthesis or biological assays?
- Methodological Answer : Reproducibility issues often stem from trace impurities or solvent effects. Purification via preparative HPLC (C18 columns, acetonitrile/water gradient) ensures consistency. For biological assays, include positive controls (e.g., known inhibitors) and validate protocols using blinded samples. Statistical tools like Grubbs’ test can identify outliers in datasets .
Q. How do substituent variations (e.g., propylsulfanyl vs. methylsulfanyl) impact physicochemical properties and bioactivity?
- Methodological Answer : Comparative studies on analogs (e.g., replacing propylsulfanyl with cycloheptyl or aryl groups ) reveal trends in lipophilicity (logP) and solubility. Use HPLC-derived logD₇.₄ measurements and in silico tools (e.g., SwissADME) to correlate substituents with permeability or metabolic stability. Bioactivity shifts (e.g., IC₅₀ changes) should be analyzed via ANOVA to confirm significance .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies between computational predictions and experimental results?
- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects unaccounted for in simulations. Re-run calculations with explicit solvent models (e.g., COSMO-RS) or refine docking parameters using experimental IC₅₀ data. Cross-reference with crystallographic data (if available) to validate binding poses .
Q. What statistical frameworks are optimal for analyzing dose-response or structure-activity datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
